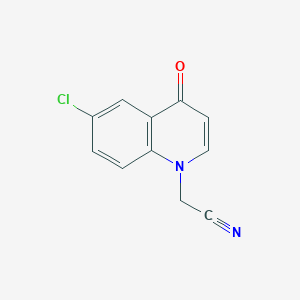
(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods and are known for their wide range of biological activities . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects .Molecular Structure Analysis
The molecular formula of “(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is C11H7ClN2O . Its molecular weight is 218.64 .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The density of “(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is predicted to be 1.366±0.06 g/cm3 . Its boiling point is predicted to be 407.4±45.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile has been studied in various synthesis and reactivity contexts. For instance, Awad et al. (2001) explored the synthesis of related compounds through ring closure and reaction with hydrazonoyl halides (Awad et al., 2001). Similarly, Enoua et al. (2014) investigated the synthesis and fluorescent properties of derivatives with varying substituents, focusing on their emission wavelengths and quantum yields (Enoua et al., 2014).
Photoinduced Processes
Studies by Rimarčík et al. (2010, 2011) delve into the photoinduced processes of 4-oxoquinoline derivatives, which include (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile. They examined tautomeric forms of these molecules and their interaction with molecular oxygen, revealing the formation of reactive oxygen species (Rimarčík et al., 2010), (Rimarčík et al., 2011).
Antitumor Activities
Hassaneen et al. (2013) explored the antitumor activities of isoquinoline derivatives, which are structurally related to (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile. They synthesized novel compounds and evaluated their effectiveness against cancer cells (Hassaneen et al., 2013).
Spectroscopic Characterization
Barbieriková et al. (2011) conducted spectroscopic characterization of derivatives of 1,4-dihydro-4-oxoquinoline, including studies on their absorption bands and photoinduced generation of radical species (Barbieriková et al., 2011).
Novel Synthesis Methods
Lee et al. (2006) reported on novel synthesis methods for dichloroquinolines and dichloroquinazolines, providing insights into reaction mechanisms and product analysis relevant to (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile (Lee et al., 2006).
Fluorescent Properties
Enoua et al. (2014) also studied 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles, focusing on their unique fluorescent properties, which could be related to the fluorescence characteristics of (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile (Enoua et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Quinoline derivatives have been the subject of many research reports due to their wide range of biological activities . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field may involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
2-(6-chloro-4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-13/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFPEIQGOLLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)
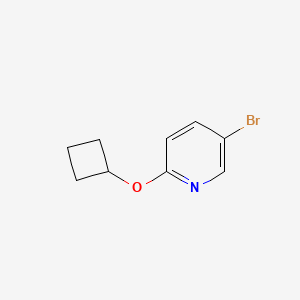

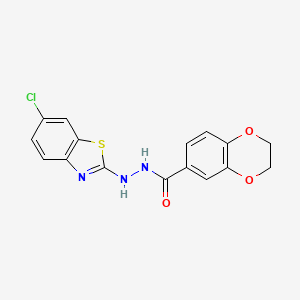
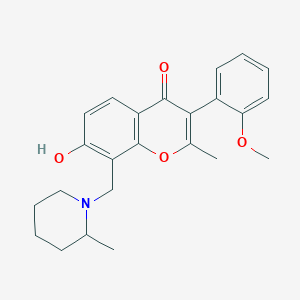
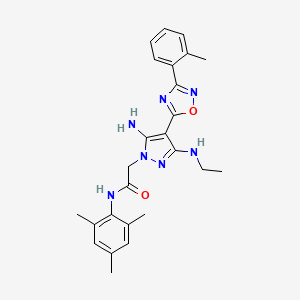
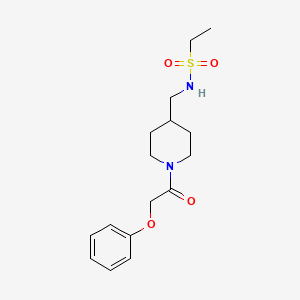
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)
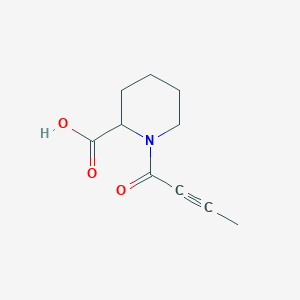
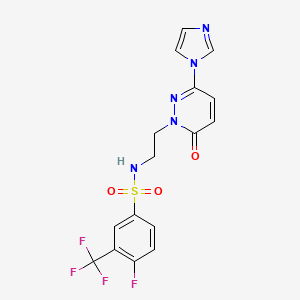
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)